3-Isocyanato-2-methoxydibenzofuran
Description
3-Isocyanato-2-methoxydibenzofuran is a heterocyclic organic compound featuring a dibenzofuran backbone substituted with a methoxy (-OCH₃) group at the 2-position and an isocyanate (-NCO) group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and polymer chemistry. Its dibenzofuran core enhances aromatic stability, while the electron-donating methoxy group modulates reactivity at the isocyanate site.
Properties
CAS No. |
480439-21-2 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-isocyanato-2-methoxydibenzofuran |
InChI |
InChI=1S/C14H9NO3/c1-17-14-6-10-9-4-2-3-5-12(9)18-13(10)7-11(14)15-8-16/h2-7H,1H3 |
InChI Key |
AVWGUCDXNTZJFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N=C=O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Furan-Based Isocyanates
Key Analogs :
- 3-Isocyanato-2-methylfuran (CAS RN: 921938-65-0): A simpler furan derivative with a methyl (-CH₃) group at the 2-position and isocyanate at the 3-position (Molecular Formula: C₆H₅NO₂; Molecular Weight: 123.11) .
- Target Compound: The dibenzofuran scaffold increases molecular complexity and rigidity compared to monocyclic furans.
Table 1: Structural and Molecular Comparison
| Compound | CAS RN | Molecular Formula | Molecular Weight | Core Structure | Substituents |
|---|---|---|---|---|---|
| 3-Isocyanato-2-methoxydibenzofuran | Not provided | C₁₃H₉NO₃ | 227.22 | Dibenzofuran | 2-OCH₃, 3-NCO |
| 3-Isocyanato-2-methylfuran | 921938-65-0 | C₆H₅NO₂ | 123.11 | Furan | 2-CH₃, 3-NCO |
Key Differences :
- Steric Effects : The dibenzofuran core introduces significant steric hindrance, reducing accessibility of the isocyanate group for reactions compared to the planar furan analog.
Functional Group Comparison: Isocyanate vs. Isothiocyanate
Relevant Compounds :
Key Findings :
- Reactivity : The isocyanate group (-NCO) in this compound reacts faster with nucleophiles (e.g., amines) than -NCS due to sulfur’s larger atomic size and reduced electrophilicity in isothiocyanates .
- Thermal Stability : The dibenzofuran core likely enhances thermal stability compared to aliphatic isocyanates (e.g., methyl isocyanate).
Dibenzofuran Derivatives and Their Properties
Comparative Analysis :
- Solubility : The larger aromatic system reduces solubility in polar solvents compared to smaller furan derivatives.
Table 3: Substituent Impact on Properties
| Substituent Position | Electron Effect | Impact on Reactivity |
|---|---|---|
| 2-OCH₃ | Electron-donating | Stabilizes electrophilic intermediates |
| 3-NCO | Electron-withdrawing | Activates ring for electrophilic substitution |
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